2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where temporary protection of the amino group is required.
Mechanism of Action
Target of Action
It’s known that tert-butyloxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Mode of Action
The compound, being a Boc-protected amino acid, is used in peptide synthesis. The Boc group serves as a protective group for the amino group during the synthesis process . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-Amino Acids without the addition of a base .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions with multiple reactive groups of the amino acid anions . After the peptide bond formation, the Boc group can be removed under acidic conditions .
Result of Action
The result of the action of this compound is the successful synthesis of peptides. The Boc group allows for selective reactions during peptide synthesis, preventing unwanted side reactions . After the synthesis, the Boc group can be removed, resulting in the desired peptide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group’s removal typically requires acidic conditions . Furthermore, the compound’s stability could be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate, or oxalyl chloride in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O) for protection, and various electrophiles for substitution reactions.
Major Products
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is widely used in scientific research, including:
Peptide Synthesis: As a protected amino acid derivative, it is crucial in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds where temporary protection of the amino group is necessary.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Protected Amino Acids: These compounds use the Cbz group for protection, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc) Protected Amino Acids: The Fmoc group is removed under basic conditions, making it complementary to Boc protection.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions, making it highly suitable for peptide synthesis and other applications requiring temporary protection of the amino group .
Properties
IUPAC Name |
5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMUFVCRVPMEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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